4-Methoxy-2-nitro-1-(phenylmethoxy)benzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-2-nitro-1-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-12-7-8-14(13(9-12)15(16)17)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXBISNAILQFMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596913 | |
| Record name | 1-(Benzyloxy)-4-methoxy-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82780-78-7 | |
| Record name | 1-(Benzyloxy)-4-methoxy-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Aromatic Ether and Nitro Compound Chemistry
The chemical reactivity and utility of 4-Methoxy-2-nitro-1-(phenylmethoxy)benzene are best understood by examining its constituent functional groups: the aromatic ethers (methoxy and phenylmethoxy) and the aromatic nitro group.
The molecule contains two types of ether linkages to the benzene (B151609) ring: a methoxy (B1213986) group (-OCH3) and a phenylmethoxy group (-OCH2C6H5), also known as a benzyloxy group. Aromatic ethers are a significant class of organic compounds. bldpharm.com The oxygen atom in these ether groups donates electron density to the aromatic ring, thereby activating it towards electrophilic substitution reactions. This activation is typically directed to the ortho and para positions relative to the ether group.
In contrast, the nitro group (-NO2) is a strong electron-withdrawing group. cymitquimica.com It deactivates the aromatic ring towards electrophilic substitution by pulling electron density away from the ring system. libretexts.org This deactivating effect directs incoming electrophiles to the meta position. The simultaneous presence of activating ether groups and a deactivating nitro group on the same benzene ring creates a complex reactivity profile, allowing for nuanced and selective chemical modifications.
Significance As a Research Scaffold and Intermediate
Strategies for Phenylmethoxy Ether Formation and Functionalization
The formation of the phenylmethoxy ether (benzyl ether) linkage is a crucial step in the synthesis of the target molecule. This is typically achieved by reacting a phenolic precursor with a benzylating agent.
Williamson Ether Synthesis Approaches and Selective Formation
The Williamson ether synthesis is a classic and highly versatile method for preparing both symmetrical and unsymmetrical ethers. learncbse.inbyjus.com It proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide or phenoxide ion acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.comvaia.com
For the synthesis of this compound, the most common approach involves the reaction of 4-methoxy-2-nitrophenol (B75764) with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride. The synthesis follows two main steps:
Deprotonation: The phenolic hydroxyl group of 4-methoxy-2-nitrophenol (pKa ≈ 7-8) is deprotonated by a suitable base to form the corresponding phenoxide ion. Common bases for this purpose include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH). vaia.comquizlet.com The resulting phenoxide is a potent nucleophile.
Nucleophilic Substitution: The generated phenoxide anion then attacks the electrophilic carbon of the benzyl halide, displacing the halide ion and forming the desired ether bond. quizlet.com
To ensure a high yield, the alkyl halide must be primary (like a benzyl halide) or methyl. masterorganicchemistry.com The use of secondary or tertiary alkyl halides is generally avoided as it can lead to competing elimination reactions, forming alkenes instead of the desired ether. learncbse.inbyjus.com Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can be employed to facilitate the reaction when the phenoxide is in an aqueous phase and the alkyl halide is in an organic phase, by helping to transport the nucleophile across the phase boundary. quizlet.com
Palladium-Catalyzed and Other Transition Metal-Mediated Coupling Reactions
Modern organic synthesis offers powerful alternatives to the Williamson ether synthesis, particularly through transition metal-catalyzed cross-coupling reactions. These methods are especially useful for forming diaryl or aryl-alkyl ethers.
Palladium-Catalyzed Reactions: The Buchwald-Hartwig amination protocol has been extended to C-O bond formation, enabling the palladium-catalyzed coupling of aryl halides or triflates with alcohols and phenols. acs.orgorganic-chemistry.org For the synthesis of the target compound, this could involve coupling 4-methoxy-2-nitrophenol with an arylating agent or, more commonly, coupling a substituted aryl halide like 1-bromo-4-methoxy-2-nitrobenzene with benzyl alcohol. bldpharm.com These reactions typically utilize a palladium catalyst, such as Pd(OAc)₂, in combination with a specialized phosphine (B1218219) ligand. nih.govresearchgate.net
Copper-Catalyzed Reactions: The Ullmann condensation is a classical copper-catalyzed method for forming diaryl ethers, traditionally requiring harsh conditions. umass.edu However, modern advancements have led to milder reaction conditions using soluble copper(I) catalysts, such as bromo(triphenylphosphine)copper(I) [Cu(PPh₃)₃Br], which is air-stable and effective for coupling electron-rich aryl bromides with phenols. umass.eduresearchgate.net These reactions are often performed in the presence of a base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N-methylpyrrolidinone (NMP). umass.edu
Below is a table summarizing various catalytic systems for ether formation.
| Catalyst System | Reactants | Conditions | Application |
| Pd(OAc)₂ / Ligand | Aryl Halide + Alcohol/Phenol (B47542) | Base, Solvent (e.g., Toluene) | Buchwald-Hartwig C-O Coupling acs.orgnih.gov |
| Cu(PPh₃)₃Br | Aryl Bromide + Phenol | Cs₂CO₃, NMP | Modified Ullmann Condensation umass.eduresearchgate.net |
| CuI / Fe(acac)₃ | Aryl Halide + Phenol | Base | Ligand-Promoted C-O Coupling organic-chemistry.org |
Chemical Transformations Involving the Nitro Group
The nitro group is a key functional handle on the molecule. Its introduction requires careful control of regioselectivity, and its subsequent reduction provides a pathway to valuable amine derivatives.
Regioselective Aromatic Nitration Strategies
The introduction of the nitro group onto the aromatic ring is achieved through electrophilic aromatic substitution. The starting material is typically 4-methoxyphenol (B1676288) or its benzylated derivative, 1-methoxy-4-(phenylmethoxy)benzene. Both the hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho-, para-directing groups. Since the para position is blocked by the methoxy group, nitration is directed to the ortho positions (positions 2 and 6).
To achieve selective mono-nitration at the C2 position, specific and mild nitrating agents are employed. The reaction of 4-methoxyphenol with nitrous acid (generated in situ from NaNO₂) in an aqueous acid solution can yield 4-methoxy-2-nitrophenol alongside benzoquinone as an oxidation byproduct. rsc.org A highly efficient and regioselective method involves using ammonium (B1175870) nitrate (B79036) (NH₄NO₃) with potassium hydrogen sulfate (B86663) (KHSO₄) as a catalyst in a solvent like acetonitrile. dergipark.org.tr This system has been shown to nitrate 4-methoxyphenol almost exclusively at the ortho-position, providing 2-nitro-4-methoxyphenol in excellent yield (97%). dergipark.org.tr Traditional methods using mixed acids (HNO₃/H₂SO₄) are often too harsh and can lead to over-nitration or side reactions. nih.gov
The table below highlights conditions for regioselective nitration.
| Reagent System | Substrate | Product | Yield (%) | Reference |
| NH₄NO₃ / KHSO₄ | 4-methoxyphenol | 2-nitro-4-methoxyphenol | 97 | dergipark.org.tr |
| Nitrous Acid (HNO₂) | 4-methoxyphenol | 2-nitro-4-methoxyphenol | Mixture | rsc.org |
| Dilute Aqueous HNO₃ | Substituted Benzenes | Mono-nitro products | Varies | nih.govfrontiersin.org |
Reductive Conversion of Nitroarenes to Anilines: Mechanistic Considerations and Catalytic Systems
The reduction of the nitro group to an aniline (amino group) is one of the most important transformations of nitroarenes, providing access to a wide range of intermediates for pharmaceuticals and dyes. rsc.org A key challenge is the chemoselective reduction of the nitro group without affecting other reducible functionalities, such as the benzyl ether which is susceptible to hydrogenolysis.
Numerous catalytic systems have been developed for this purpose:
Iron-Based Systems: The classic Béchamp reduction uses iron metal in acidic conditions (e.g., Fe/HCl), but it generates large amounts of waste. rsc.orgresearchgate.net Modern variations use activated iron or iron complexes as catalysts. rsc.orgresearchgate.net Iron-catalyzed hydrosilylation, using an iron salt like FeBr₂ with a phosphine ligand and an organosilane reductant, offers a selective method that tolerates many functional groups. rsc.org
Palladium and Platinum Catalysts: Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂, hydrazine (B178648) hydrate, or formate (B1220265) salts) is a common method. organic-chemistry.org However, care must be taken to avoid debenzylation. Modifying the catalyst, for instance by depositing Fe(OH)x on Pt nanocrystals, can enhance selectivity for the nitro group reduction. researchgate.net
Other Metal Catalysts: Silver nanoparticles supported on titania (Ag/TiO₂) have shown extraordinary activity for reducing nitroarenes to anilines using sodium borohydride (B1222165) (NaBH₄) as the reductant, with excellent yields and selectivity. nih.gov
The general mechanism for nitroarene reduction proceeds through nitroso and hydroxylamine (B1172632) intermediates before yielding the final aniline. nih.gov
| Catalytic System | Reducing Agent | Key Features |
| Activated Iron (Fe/HCl) | Iron Metal | Classic method, high functional group tolerance. researchgate.net |
| FeX₂ / R₃P | Organosilanes | Homogeneous catalysis, avoids H₂ gas. rsc.org |
| Pd/C | Hydrazine Hydrate | Effective, but risk of debenzylation. organic-chemistry.org |
| Ag/TiO₂ | NaBH₄ | High activity and selectivity, reusable catalyst. nih.gov |
| Fe(OH)x / Pt | H₂ | High selectivity for nitro group over other reducible groups. researchgate.net |
Derivatization and Further Functionalization Strategies
Once synthesized, this compound and its primary derivative, 4-methoxy-2-amino-1-(phenylmethoxy)benzene, can be further modified to create a library of related compounds.
The aniline derivative is particularly versatile. The amino group can be:
Acylated: Reaction with acetic anhydride in acetic acid converts the primary amine into an acetamide (B32628), such as N-(4-methoxy-2-nitrophenyl)acetamide (starting from 4-methoxy-2-nitroaniline). nih.gov
Amidated: Reaction with various benzoyl chlorides in the presence of a base like triethylamine (B128534) can form a range of benzamide (B126) derivatives. For example, 4-methoxy-2-nitroaniline reacts with p-methoxybenzoyl chloride to yield 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide. nih.gov
Alkylated: The nitrogen can be further alkylated, for instance, through reductive amination with aldehydes. researchgate.netresearchgate.net
Other functionalization strategies include:
Halogenation: The aromatic ring can undergo further electrophilic substitution. For instance, bromination of related nitroanisole derivatives using N-bromosuccinimide can introduce bromine atoms onto the ring or the methyl group of a side chain. nih.gov
Debenzylation: The phenylmethoxy (benzyl) group can be selectively removed through catalytic hydrogenolysis (e.g., using Pd/C and H₂), which would unmask the phenolic hydroxyl group, yielding 4-methoxy-2-nitrophenol. This reaction would need to be performed carefully to avoid simultaneous reduction of the nitro group.
Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, potentially allowing for the displacement of a leaving group at the ortho or para position to the nitro group. google.com
These derivatization reactions significantly expand the chemical space accessible from the core structure of this compound, enabling the synthesis of complex molecules for various research applications.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for modifying aromatic rings, particularly those activated by strong electron-withdrawing groups. For a substitution to occur, an activating group, typically a nitro group, must be positioned ortho or para to a suitable leaving group. This positioning allows for the stabilization of the negative charge in the intermediate Meisenheimer complex through resonance.
In the case of this compound, the nitro group is ortho to the phenylmethoxy group and meta to the methoxy group. This arrangement makes the phenylmethoxy group a potential leaving group for an SNAr reaction, although alkoxy groups are generally poor leaving groups compared to halogens. The reaction would be facilitated by a strong nucleophile. A more plausible SNAr reaction on a related precursor involves the displacement of a more labile group, such as a halide. For instance, in a structurally similar system, 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene is synthesized by the nucleophilic displacement of a chloro group from 4-nitro-2-methoxymethyl-chlorobenzene by benzylamine. vaia.comgoogle.com This reaction proceeds efficiently due to the activation provided by the para-nitro group, highlighting that with the right substitution pattern, even a chloro group can be a viable leaving group in SNAr reactions. vaia.com
The reactivity of the target compound in SNAr can be compared to 2,4-dinitroanisole, where the methoxy group para to one nitro group and ortho to another can be displaced by nucleophiles. In this compound, the single nitro group provides activation, but displacing the methoxy or phenylmethoxy groups would require forcing conditions due to their relative stability as leaving groups.
| Substrate | Leaving Group | Activating Group Position | Nucleophile Example | Plausibility/Conditions | Reference |
|---|---|---|---|---|---|
| This compound | -OCH2Ph | Ortho (-NO2) | Amine, Alkoxide | Possible, requires harsh conditions as benzyloxy is a poor leaving group. | Analogous Reactivity |
| This compound | -OCH3 | Meta (-NO2) | N/A | Unlikely, as the activating group is not in an ortho or para position. | General SNAr Principles |
| 4-nitro-2-methoxymethyl-chlorobenzene | -Cl | Para (-NO2) | Benzylamine | Demonstrated to be effective, yielding 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene. | vaia.comgoogle.com |
Advanced Alkylation and Acylation Processes
Alkylation and acylation reactions are fundamental for building more complex carbon skeletons. However, the electron-deficient nature of the aromatic ring in this compound, due to the nitro group, makes it a poor candidate for classical electrophilic aromatic substitutions like Friedel-Crafts reactions. Instead, such modifications are more practically achieved on its precursors or derivatives.
A key acylation process is demonstrated on the related compound, 4-methoxy-2-nitroaniline. This aniline derivative can be readily acetylated to form N-(4-Methoxy-2-nitrophenyl)acetamide. nih.gov The reaction is typically carried out using acetic anhydride in an acetic acid solvent at room temperature. This transformation is significant as the resulting acetamide can be a useful intermediate for further synthetic steps or for the synthesis of heterocyclic systems.
Click to view Acylation Reaction Data
| Reactant | Reagent | Solvent | Product | Reaction Time | Reference |
|---|---|---|---|---|---|
| 4-methoxy-2-nitroaniline | Acetic anhydride | Glacial acetic acid | N-(4-Methoxy-2-nitrophenyl)acetamide | 18 hours | nih.gov |
Alkylation processes are central to the synthesis of the title compound itself. The phenylmethoxy group is installed via a Williamson ether synthesis, which is an O-alkylation of a phenol precursor. vaia.comquizlet.comresearchgate.net Specifically, 4-methoxy-2-nitrophenol is deprotonated with a base to form a phenoxide ion, which then acts as a nucleophile, attacking a benzyl halide (e.g., benzyl chloride or bromide) to form the ether linkage of this compound.
Synthetic Approaches to Related Heterocyclic Systems
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing a fused benzene ring like benzimidazoles and quinoxalines. The general strategy involves the chemical reduction of the nitro group to an amine, yielding 4-methoxy-2-(phenylmethoxy)aniline. This ortho-diamine equivalent, after potential debenzylation to reveal the phenol, or the more commonly used 4-methoxy-1,2-phenylenediamine (derived from 4-methoxy-2-nitroaniline), becomes the key building block for cyclization reactions.
Benzimidazoles: The synthesis of benzimidazoles from ortho-phenylenediamines is a well-established methodology. encyclopedia.pub For example, 4-methoxy-1,2-phenylenediamine can be condensed with various reagents to form the imidazole (B134444) ring.
With Aldehydes: Reaction with an aldehyde, often under oxidative conditions or catalyzed by agents like sodium dithionite, yields a 2-substituted benzimidazole (B57391). encyclopedia.pub
With Carboxylic Acids: Direct condensation with carboxylic acids or their derivatives (like esters or orthoesters) at high temperatures or with dehydrating agents like polyphosphoric acid (PPA) can form the benzimidazole ring.
With Carbon Dioxide: A gold-catalyzed reaction can synthesize benzimidazoles from 2-nitroanilines directly using CO₂ and H₂, where the nitro group is reduced in situ. rsc.org
Quinoxalines: These diazine-containing heterocycles are typically prepared by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.gov Starting from 4-methoxy-1,2-phenylenediamine, reaction with a compound like glyoxal, pyruvic acid, or oxalic acid would yield the corresponding substituted quinoxaline (B1680401) or quinoxalinone. nih.govnih.gov One-pot syntheses from 2-nitroanilines have also been developed, using iron catalysts to facilitate a transfer hydrogenative condensation with vicinal diols, which are oxidized in situ to the required dicarbonyl species. researchgate.net
| Target Heterocycle | Key Intermediate | Cyclization Partner | General Method | Reference |
|---|---|---|---|---|
| Benzimidazole | 4-Methoxy-1,2-phenylenediamine | Aldehydes, Carboxylic Acids, Formic Acid | Reductive cyclization or condensation | encyclopedia.puborganic-chemistry.org |
| Quinoxaline | 4-Methoxy-1,2-phenylenediamine | 1,2-Dicarbonyl compounds (e.g., glyoxal) | Condensation reaction | nih.gov |
| Quinoxaline (one-pot) | 4-Methoxy-2-nitroaniline | Vicinal diols | Iron-catalyzed transfer hydrogenative condensation | researchgate.net |
Multi-Step Synthesis Design and Optimization
A common and efficient pathway begins with 4-methoxyaniline (p-anisidine). The synthesis can be broken down into the following key steps:
Acetylation: The amino group of 4-methoxyaniline is first protected by acetylation with acetic anhydride to form 4-methoxyacetanilide. This step is crucial because the unprotected amino group would be oxidized under the subsequent nitration conditions. google.com
Nitration: The 4-methoxyacetanilide is then nitrated. The acetamido group is an ortho, para-director, and since the para position is blocked by the methoxy group, the nitro group is directed to the ortho position (position 2). This reaction is typically performed with a mixture of nitric acid and sulfuric acid. google.com
Hydrolysis: The acetamido group is subsequently removed by acid or base-catalyzed hydrolysis to reveal the amine, yielding 4-methoxy-2-nitroaniline. google.com
Diazotization and Hydrolysis: The resulting 4-methoxy-2-nitroaniline can be converted to the corresponding phenol, 4-methoxy-2-nitrophenol, via a Sandmeyer-type reaction involving diazotization with sodium nitrite (B80452) and an acid, followed by hydrolysis of the diazonium salt in hot aqueous solution.
Williamson Ether Synthesis: In the final step, 4-methoxy-2-nitrophenol is O-alkylated using benzyl chloride or benzyl bromide in the presence of a base (like K₂CO₃ or NaOH) in a suitable solvent (like acetone (B3395972) or DMF). This SN2 reaction forms the desired product, this compound. vaia.comquizlet.com
Optimization of this synthetic sequence can be achieved at several stages. For example, the nitration step (Step 2) can be hazardous on a large scale due to its exothermic nature. The use of continuous flow reactors for this step offers significant advantages in terms of safety, heat and mass transfer efficiency, and selectivity, minimizing the formation of unwanted by-products. google.com
Click to view Multi-Step Synthesis Pathway
| Step | Starting Material | Reaction | Reagents | Product | Reference |
|---|---|---|---|---|---|
| 1 | 4-Methoxyaniline | Acetylation | Acetic anhydride | 4-Methoxyacetanilide | google.com |
| 2 | 4-Methoxyacetanilide | Nitration | HNO3, H2SO4 | 4-Methoxy-2-nitroacetanilide | google.com |
| 3 | 4-Methoxy-2-nitroacetanilide | Hydrolysis | Aqueous NaOH or H2SO4 | 4-Methoxy-2-nitroaniline | google.com |
| 4 | 4-Methoxy-2-nitroaniline | Diazotization/Hydrolysis | NaNO2, H2SO4, H2O, heat | 4-Methoxy-2-nitrophenol | Standard Method |
| 5 | 4-Methoxy-2-nitrophenol | Williamson Ether Synthesis | Benzyl chloride, K2CO3 | This compound | vaia.comquizlet.com |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed analysis of the proton and carbon NMR spectra, including chemical shifts, coupling constants, and correlations from 2D NMR experiments, is necessary for the complete assignment of the molecular structure. This data is currently unavailable.
Proton (¹H) NMR for Structural and Positional Assignment
Data not available.
Carbon-13 (¹³C) NMR for Carbon Framework Elucidation
Data not available.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Data not available.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
The identification of functional groups and the analysis of vibrational modes through IR and Raman spectroscopy are crucial for confirming the compound's structure. This data is currently unavailable.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Data not available.
Raman Spectroscopy for Complementary Vibrational Modes
Data not available.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structural components of a molecule through its fragmentation pattern. For 4-Methoxy-2-nitro-1-(phenylmethoxy)benzene, the molecular formula is C₁₄H₁₃NO₄, which corresponds to a calculated monoisotopic mass of 259.0845 g/mol .
While direct experimental mass spectra for this specific compound are not widely published, the fragmentation pattern under electron ionization (EI) can be predicted based on the behavior of similar nitroaromatic ethers. The molecule is expected to exhibit a distinct molecular ion peak (M⁺) at m/z 259. Key fragmentation pathways would likely involve the following cleavages:
Benzylic Cleavage: The most prominent fragmentation is anticipated to be the cleavage of the C-O bond between the oxygen and the benzyl (B1604629) group, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. This is a characteristic fragmentation for benzyl ethers. The corresponding radical fragment, 4-methoxy-2-nitrophenolate, would also be formed.
Loss of Nitro Group: Nitroaromatic compounds commonly undergo fragmentation through the loss of the nitro group (NO₂) or parts of it. Expected fragments would include the loss of a nitro radical (•NO₂), resulting in a fragment at m/z 213 (M-46), and the loss of nitric oxide (NO), leading to a fragment at m/z 229 (M-30).
Cleavage of Methoxy (B1213986) Group: Fragmentation can also occur via the loss of a methyl radical (•CH₃) from the methoxy group, producing a fragment at m/z 244 (M-15).
A summary of the predicted key mass spectrometric fragments is provided in the table below.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Daltons) | Proposed Fragment Ion |
|---|---|
| 259 | [M]⁺ (Molecular Ion) |
| 244 | [M-CH₃]⁺ |
| 229 | [M-NO]⁺ |
| 213 | [M-NO₂]⁺ |
| 91 | [C₇H₇]⁺ (Benzyl Cation) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, which are related to the extent of conjugation in the system. The chromophore of this compound consists of a substituted nitrobenzene (B124822) ring, which is expected to display characteristic absorption bands.
The electronic spectrum is anticipated to be dominated by π → π* transitions associated with the aromatic system and n → π* transitions involving the non-bonding electrons of the oxygen atoms in the ether and nitro groups.
π → π Transitions:* These high-intensity absorptions are due to electronic transitions within the conjugated π-system of the benzene (B151609) ring, which is influenced by the electron-donating methoxy group and the electron-withdrawing nitro group. These are expected to appear at shorter wavelengths.
n → π Transitions:* These lower-intensity absorptions involve the promotion of a non-bonding electron from an oxygen atom to an anti-bonding π* orbital of the aromatic ring or the nitro group. These typically occur at longer wavelengths compared to the π → π* transitions.
While a specific experimental spectrum for this compound is not available, theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) on analogous structures can predict the likely absorption maxima (λmax).
Table 2: Predicted Electronic Transitions for this compound
| Transition Type | Predicted λmax Range (nm) | Description |
|---|---|---|
| π → π* | 220-280 | High-intensity transition within the conjugated aromatic system. |
| n → π* | 300-350 | Lower-intensity transition involving non-bonding electrons of the nitro and ether oxygen atoms. |
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture
As of now, a single crystal X-ray structure for this compound has not been deposited in publicly accessible crystallographic databases. However, the solid-state molecular architecture can be inferred from computational modeling and analysis of crystallographic data from closely related compounds.
Computational chemistry, specifically Density Functional Theory (DFT), allows for the optimization of the molecular geometry in the gas phase, providing theoretical values for bond lengths, bond angles, and torsion angles. These calculated parameters offer a reliable model of the molecule's structure. For this compound, the key structural parameters are expected to be consistent with those of other substituted nitro- and methoxy-benzenes.
Table 3: Representative Calculated Bond Lengths for this compound
| Bond | Approximate Length (Å) |
|---|---|
| C-N (nitro) | 1.47 |
| N-O (nitro) | 1.22 |
| C-O (methoxy) | 1.36 |
| C-O (ether) | 1.37 |
Table 4: Representative Calculated Bond Angles for this compound
| Angle | Approximate Value (°) |
|---|---|
| O-N-O (nitro) | 124 |
| C-C-N (nitro) | 119 |
| C-O-C (ether) | 118 |
| C-O-C (methoxy) | 117 |
Nitro and Methoxy Group Orientation: The nitro group is often slightly twisted out of the plane of the benzene ring due to steric hindrance with adjacent substituents. The methoxy group also exhibits some rotational freedom.
Benzyl Ether Conformation: The C-O-CH₂-Ph linkage allows for significant conformational flexibility. The torsion angles around the C-O and O-CH₂ bonds will dictate the relative orientation of the two phenyl rings.
In the solid state, the crystal packing would be stabilized by a network of intermolecular interactions. Although the molecule lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds are expected, where hydrogen atoms from the aromatic rings or the benzyl group interact with the oxygen atoms of the nitro and methoxy groups.
Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules are likely to play a significant role in the crystal packing. These can occur in either a parallel-displaced or a T-shaped arrangement.
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the surface, one can identify the specific atoms involved in close contacts. The analysis also generates a 2D fingerprint plot, which provides a quantitative summary of the different types of intermolecular contacts.
Table 5: Illustrative Hirshfeld Surface Intermolecular Contact Contributions
| Contact Type | Approximate Contribution (%) | Description |
|---|---|---|
| H···H | 40-50% | Represents the most significant contribution, arising from contacts between hydrogen atoms on the periphery of the molecules. |
| C···H / H···C | 20-30% | Indicates interactions between carbon and hydrogen atoms, often associated with C-H···π interactions. |
| O···H / H···O | 15-25% | Corresponds to the weak C-H···O hydrogen bonds involving the nitro and ether/methoxy oxygen atoms. |
| C···C | 3-7% | Suggests the presence of π-π stacking interactions between the aromatic rings. |
This quantitative breakdown highlights the importance of various weak interactions in stabilizing the solid-state structure of the compound.
Computational Chemistry and Theoretical Investigations of 4 Methoxy 2 Nitro 1 Phenylmethoxy Benzene
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
No published studies were found that specifically detail the DFT analysis of 4-Methoxy-2-nitro-1-(phenylmethoxy)benzene. Consequently, data for the following subsections are not available:
Geometry Optimization and Conformational Analysis in the Gas Phase and Solution
There are no available research findings on the optimized geometry or conformational analysis of this molecule.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Energetic Gaps
Specific HOMO-LUMO energy values and the corresponding energetic gap for this compound have not been reported in the searched scientific literature.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
MEP maps and analysis of the electrophilic and nucleophilic sites for this compound are not available in published research.
Calculation of Global Reactivity Descriptors: Hardness, Softness, Electrophilicity Index
There are no published data for the global reactivity descriptors such as hardness, softness, or the electrophilicity index for this specific molecule.
Prediction and Analysis of Non-Linear Optical (NLO) Properties
No dedicated studies on the NLO properties of this compound were identified.
Static and Dynamic Hyperpolarizability Calculations
Calculations for the static and dynamic hyperpolarizability of this compound are not available in the public domain.
Applications in Chemical Biology and Medicinal Chemistry Research
Utility as Synthetic Intermediates for Bioactive Molecules
The primary application of compounds like 4-Methoxy-2-nitro-1-(phenylmethoxy)benzene in research is as an intermediate in the synthesis of more elaborate molecules with potential biological activity. The nitro and methoxy (B1213986) groups on the benzene (B151609) ring can be chemically transformed into other functional groups, providing a pathway to a diverse range of derivatives.
Precursors in Pharmaceutical Compound Synthesis
Aromatic nitro compounds are well-established precursors in the synthesis of a wide array of pharmaceuticals. The nitro group can be readily reduced to an amino group, which is a key functional group in many drug classes. This amino group can then be further modified to introduce different side chains or to form heterocyclic rings. For instance, the structurally related compound, 4-methoxy-2-nitroaniline (B140478), is a known intermediate in the synthesis of omeprazole, a proton pump inhibitor used to treat acid reflux and ulcers. google.com Similarly, 4-Methoxy-2-nitrophenol (B75764) is a versatile intermediate used in the synthesis of various pharmaceutical compounds. chemimpex.com
The general synthetic utility of such compounds is highlighted in the following table, which outlines the potential transformations of the functional groups present in this compound.
| Functional Group | Potential Transformation | Resulting Functional Group | Relevance in Pharmaceutical Synthesis |
| Nitro (-NO2) | Reduction | Amine (-NH2) | Key building block for amides, sulfonamides, and heterocycles. |
| Methoxy (-OCH3) | Ether Cleavage | Phenol (B47542) (-OH) | A versatile handle for further functionalization. |
| Phenylmethoxy (-OCH2Ph) | Hydrogenolysis | Phenol (-OH) | A common protecting group for phenols. |
While direct examples of pharmaceuticals derived from this compound are not readily found in the literature, its structural components are present in various bioactive molecules. The presence of the methoxy and nitro groups on a benzene ring is a common feature in medicinal chemistry, suggesting that this compound could serve as a valuable starting material for the synthesis of new chemical entities with therapeutic potential.
Building Blocks for Agrochemical Development
The development of new agrochemicals, such as herbicides, insecticides, and fungicides, often relies on the availability of versatile chemical building blocks. Aromatic nitro compounds have historically played a role in the synthesis of various agrochemicals. For example, 4-Methoxy-2-nitrophenol is used in the formulation of herbicides and pesticides. chemimpex.com The reactivity of the nitro group allows for the introduction of different functionalities that can modulate the biological activity and selectivity of the final product.
The potential of this compound as a precursor for agrochemicals can be inferred from the known applications of structurally similar compounds. The synthesis of novel agrochemicals could involve the transformation of the nitro group into an amine, followed by the introduction of a toxophore or a group that enhances the compound's interaction with its biological target in a pest species.
Investigation of Structure-Activity Relationships (SAR) of Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing a series of related compounds (analogs) and evaluating how changes in their chemical structure affect their biological activity. While no specific SAR studies on derivatives of this compound have been published, the principles of SAR can be applied to understand how modifications to this scaffold could influence its potential biological effects.
An SAR study on derivatives of this compound would likely involve:
Modification of the Phenylmethoxy Group: Replacing the phenyl ring with other aromatic or aliphatic groups to probe the importance of this moiety for biological activity.
Alteration of the Methoxy Group: Converting the methoxy group to other alkoxy groups or to a hydroxyl group to understand the role of this substituent's size and electronics.
Transformation of the Nitro Group: Reducing the nitro group to an amine and then creating a library of amides or sulfonamides to explore the impact of these changes on activity.
For example, in a study of 1,4-bis(arylsulfonamido)-benzene derivatives, it was found that the nature and position of substituents on the aryl rings had a significant impact on their inhibitory activity against a specific protein-protein interaction. nih.gov This highlights how systematic structural modifications can lead to more potent and selective compounds.
In Silico Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict how a potential drug molecule (ligand) might bind to a biological target, such as a protein or enzyme. Although no molecular docking studies have been specifically reported for this compound, this technique could be used to screen for its potential biological targets and to guide the design of more potent derivatives.
A typical molecular docking workflow for this compound would involve:
Selection of a Biological Target: Identifying a protein implicated in a disease of interest.
Preparation of the Ligand and Target Structures: Generating 3D models of this compound and the target protein.
Docking Simulation: Using software to predict the binding mode and affinity of the ligand to the target.
Analysis of Results: Evaluating the predicted binding poses and interactions to understand the key molecular features responsible for binding.
The following table outlines the key parameters often evaluated in molecular docking studies.
| Parameter | Description | Significance |
| Binding Affinity | The strength of the interaction between the ligand and the target, often expressed as a docking score or binding energy. | A lower binding energy generally indicates a more stable complex and potentially higher biological activity. |
| Binding Pose | The predicted orientation and conformation of the ligand within the binding site of the target. | Provides insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. |
| Key Interactions | The specific atoms or functional groups on the ligand and target that are involved in binding. | Understanding these interactions is crucial for designing derivatives with improved binding affinity and selectivity. |
Computational Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties
Before a compound can be considered a viable drug candidate, it is essential to evaluate its ADMET properties. These properties determine the pharmacokinetic and safety profile of a compound. In silico ADMET prediction models are widely used in the early stages of drug discovery to filter out compounds with unfavorable properties, thereby reducing the time and cost of development. While experimental ADMET data for this compound is not available, its properties can be predicted using various computational tools.
The table below summarizes some of the key ADMET parameters and their importance in drug development.
| ADMET Property | Description | Importance |
| Absorption | The process by which a drug enters the bloodstream. | Poor absorption can lead to low bioavailability and lack of efficacy. |
| Distribution | The reversible transfer of a drug from one location to another within the body. | Affects the concentration of the drug at its target site and can influence its efficacy and toxicity. |
| Metabolism | The chemical transformation of a drug by the body. | Can lead to the inactivation of the drug or the formation of toxic metabolites. |
| Excretion | The removal of a drug and its metabolites from the body. | Determines the duration of action of the drug. |
| Toxicity | The potential of a drug to cause adverse effects. | A critical factor in determining the safety of a drug candidate. |
Computational models can predict these properties based on the chemical structure of a compound. For example, Lipinski's Rule of Five is a set of guidelines used to evaluate the drug-likeness of a compound and its potential for good oral absorption.
Design and Synthesis of Chemical Probes and Biosensors
Chemical probes are small molecules used to study biological systems, while biosensors are analytical devices that combine a biological component with a physicochemical detector. The development of novel chemical probes and biosensors often requires versatile chemical scaffolds that can be readily modified to incorporate reporter groups (e.g., fluorescent dyes) or reactive functionalities for covalent labeling of biological targets.
Given its modifiable functional groups, this compound could potentially serve as a core structure for the development of chemical probes. For instance, the phenylmethoxy group could be replaced with a linker attached to a fluorescent tag, and the nitro group could be converted to a reactive group for covalent modification of a target protein. However, there is currently no published research describing the use of this compound in the design or synthesis of chemical probes or biosensors. This represents a potential area for future investigation.
Potential in Materials Science and Advanced Functional Materials
Incorporation into π-Conjugated Systems for Electronic and Optoelectronic Applications
The electronic properties of 4-Methoxy-2-nitro-1-(phenylmethoxy)benzene make it a valuable component for integration into π-conjugated systems, which are fundamental to organic electronic and optoelectronic devices. beilstein-journals.org The nitro group, being a strong electron-withdrawing group, and the methoxy (B1213986) group, an electron-donating group, create a significant dipole moment and influence the electronic landscape of the benzene (B151609) ring.
When derivatives of this compound are incorporated into larger conjugated polymers or molecular frameworks, these electronic characteristics can be exploited to tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for optimizing charge injection and transport properties in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). For instance, the related compound 4-methoxy-2-nitroaniline (B140478) has been studied for its nonlinear optical properties, which are crucial for optoelectronic applications. researchgate.net The presence of both electron-donating and withdrawing groups in a conjugated system can enhance second-order nonlinear optical responses.
Detailed research on related nitroaniline and nitrobiphenyl compounds has demonstrated how the interplay of such substituent groups governs the material's electronic and photophysical properties. researchgate.netnih.govnih.gov The principles observed in these studies can be extrapolated to predict the behavior of this compound in similar systems. The phenylmethoxy group can also be modified to extend the π-conjugation, further influencing the material's electronic absorption and emission spectra.
Below is an interactive data table summarizing the properties of related compounds, illustrating the electronic influence of the nitro and methoxy groups.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Electronic Feature |
| 4-Methoxy-2-nitroaniline | C7H8N2O3 | 168.15 | Push-pull system with electron-donating amino and methoxy groups, and electron-withdrawing nitro group. nih.gov |
| 4-Methoxy-2-nitrobiphenyl | C13H11NO3 | 229.23 | Extended π-system with tunable electronics due to nitro and methoxy groups. nih.gov |
| 4-Methoxy-2-nitrobenzaldehyde | C8H7NO4 | 181.15 | Aldehyde group offers a site for further synthetic modification to build larger conjugated systems. nih.gov |
Engineering of Crystalline Architectures for Supramolecular Assembly
The field of crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, which are governed by intermolecular interactions. The molecular structure of this compound offers several functionalities that can direct its self-assembly into well-defined crystalline architectures.
The nitro and methoxy groups are known to participate in various non-covalent interactions, such as hydrogen bonds (with suitable donors), halogen bonds (if halogenated), and dipole-dipole interactions. Studies on related nitro-substituted benzene derivatives have shown the prevalence of C–H···O and N–H···O hydrogen bonds, as well as π-π stacking interactions, in dictating the packing of molecules in the crystal lattice. nih.govnih.gov For example, in the crystal structure of 4-Methoxy-N-(2-nitrobenzylidene)aniline, intermolecular C—H⋯O interactions link molecules into zigzag chains. nih.gov Similarly, derivatives of N-(4-methoxyphenyl)-nitrobenzenesulfonamide exhibit different crystalline packing motifs depending on the position of the nitro group, highlighting its significant role in directing intermolecular interactions. mdpi.com
The phenylmethoxy group in this compound can also play a crucial role in supramolecular assembly through π-stacking interactions with adjacent aromatic rings. The interplay of these various weak interactions can be used to engineer specific crystal packing arrangements, which in turn can influence the material's bulk properties, such as its mechanical strength, solubility, and even its electronic conductivity in the solid state. The analysis of crystal structures of similar compounds, such as 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives, reveals the importance of C–Br...π(arene) versus C–H...Br and Br...Br interactions in the solid state, providing insights into how different functional groups can direct crystal packing. mdpi.com
The table below presents crystallographic data for related compounds, which can provide a basis for predicting the crystalline behavior of this compound.
| Compound Name | Molecular Formula | Crystal System | Key Intermolecular Interactions |
| 4-Methoxy-N-(2-nitrobenzylidene)aniline | C14H12N2O3 | Orthorhombic | C—H⋯O interactions, π-π stacking nih.gov |
| 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide | C15H14N2O5 | Not specified | C—H···O and N—H···O interactions nih.gov |
| 1-Dibromomethyl-4-methoxy-2-nitrobenzene | C8H7Br2NO3 | Triclinic | Br···Br interactions, C—H···O hydrogen bonds nih.gov |
Development of Photoresponsive Materials and Photoremovable Protecting Groups
The 2-nitrobenzyl ether moiety within this compound is a well-established photoremovable protecting group (PPG). mdpi.compsu.edu PPGs are chemical groups that can be cleaved from a molecule upon irradiation with light of a specific wavelength. This property is highly valuable in various fields, including organic synthesis, drug delivery, and the fabrication of photoresponsive materials.
The mechanism of photocleavage for 2-nitrobenzyl compounds typically involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic C-H bond, leading to the formation of an aci-nitro intermediate. psu.edu This intermediate then rearranges to release the protected molecule (in this case, a phenol) and a 2-nitrosobenzaldehyde derivative. The efficiency and wavelength of this photoreaction can be tuned by substituents on the aromatic ring. The methoxy group at the 4-position in the target compound is known to influence the absorption maximum and the quantum yield of the photolysis reaction.
The application of this chemistry allows for the spatial and temporal control over the release of active species. For example, a material could be designed where this compound is used to "cage" a catalytically active or fluorescent molecule. Upon exposure to UV light, the cage is removed, activating the molecule at a specific time and location. This has profound implications for creating light-patternable materials, photoresists for lithography, and controlled-release systems. The development of orthogonal sets of PPGs, which respond to different wavelengths of light, allows for even more complex, multi-stage processes to be controlled by light. harvard.edu Research into various PPGs, including phenacyl and benzoin (B196080) derivatives, provides a broad context for the utility of such photoresponsive moieties. nih.govacs.org
The following table lists some common photoremovable protecting groups and their characteristics, placing the 2-nitrobenzyl group in context.
| Protecting Group | Typical Cleavage Wavelength (nm) | Key Features |
| 2-Nitrobenzyl | ~350 | Widely used, mechanism well-understood. psu.edu |
| p-Hydroxyphenacyl | ~300-360 | Releases substrate via a skeletal rearrangement. nih.gov |
| Benzoin esters | ~254 | High reactivity at shorter wavelengths. harvard.edu |
Future Directions and Emerging Research Avenues
Development of Sustainable and Green Synthetic Routes
Traditional synthetic routes to substituted nitroaromatics often rely on harsh conditions, stoichiometric reagents, and volatile organic solvents. The development of green and sustainable alternatives is a key focus of modern chemical research, aiming to improve efficiency, reduce waste, and enhance safety.
Research in this area could focus on several key improvements over classical methods. For instance, the traditional reduction of nitro groups to amines often uses metals with concentrated acids at high temperatures. acs.org Milder and more sustainable methods, such as using iron catalysts like an iron(salen) complex, are being developed that proceed at room temperature. acs.org Another avenue is the use of alternative energy sources. Microwave-assisted organic synthesis, for example, has been shown to accelerate reactions such as the dehydroxylation of 2-nitroalcohols, often in greener solvents like water. chemicalbook.com Furthermore, the use of natural and renewable catalysts, such as citric acid or even fruit juices, is being explored for key bond-forming reactions like imine synthesis, which could be adapted for derivatization steps. researchgate.net
| Parameter | Classical Approach | Potential Green Alternative | Scientific Rationale/Benefit |
|---|---|---|---|
| Solvent | Toluene, Dichloromethane | Water, Ethanol, Supercritical CO₂ | Reduces use of volatile organic compounds (VOCs), lower toxicity. |
| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Sonication researchgate.net | Faster reaction times, lower energy consumption, improved yields. chemicalbook.com |
| Catalysis | Stoichiometric strong acids/bases (e.g., H₂SO₄) | Reusable solid acids, biocatalysts (enzymes), natural acids (citric acid) researchgate.net | Reduces corrosive waste, improves atom economy, uses renewable resources. |
| Reduction Step (Nitro Group) | Sn/HCl, H₂/Pd-C (high pressure) | Iron-catalyzed reduction at room temperature acs.org | Avoids harsh acidic conditions and high-pressure hydrogenation. acs.org |
Application of Machine Learning and Artificial Intelligence in Molecular Design
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming molecular design and drug discovery. nih.gov These computational tools can analyze vast chemical datasets to predict molecular properties, propose novel structures, and accelerate the design-build-test-learn cycle. schrodinger.comnih.gov For a molecule like 4-Methoxy-2-nitro-1-(phenylmethoxy)benzene, AI and ML can open up new avenues for creating derivatives with tailored functions.
One major application is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov By training ML algorithms on datasets of similar nitroaromatic compounds with known activities (e.g., biological, electronic), researchers could build models to predict the properties of novel, unsynthesized derivatives of this compound. nih.govmdpi.com Furthermore, generative models, a branch of AI, can design entirely new molecules from scratch. schrodinger.com These models could use the this compound scaffold as a starting point to generate libraries of virtual compounds optimized for specific properties, such as binding to a biological target or possessing desired electronic characteristics. mdpi.comnih.gov Multi-scale modeling approaches can further simulate the behavior of these complex molecules in different environments, from the atomic to the coarse-grained level. youtube.com
| AI/ML Technique | Description | Potential Application to Target Compound |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Develops statistical models linking chemical structure to a specific property (e.g., bioactivity, toxicity). nih.gov | Predict the potential biological activity or electronic properties of novel derivatives without initial synthesis. |
| Generative Adversarial Networks (GANs) / Variational Autoencoders (VAEs) | Generative models that can learn from existing molecules to create novel, valid chemical structures. schrodinger.commdpi.com | Design new molecules based on the core scaffold, optimized for desired properties. |
| Graph Neural Networks (GNNs) | AI models that operate on graph-structured data, ideal for representing molecules and their connections. youtube.com | Predict molecular properties with high accuracy, and assist in planning multi-step synthetic pathways. |
| Computer-Aided Synthesis Planning (CASP) | AI tools that propose viable synthetic routes to a target molecule by working backward from the product. nih.gov | Identify more efficient or novel synthetic pathways to the target compound and its derivatives. |
Exploration of Novel Catalytic Systems and C-H Activation Strategies
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as one of the most powerful strategies in modern organic synthesis. mdpi.com This approach avoids the lengthy pre-functionalization of starting materials, thereby shortening synthetic routes and improving atom economy. youtube.com The structure of this compound offers multiple C-H bonds that could be selectively targeted using advanced catalytic systems.
The nitro group is a well-established directing group for ortho-C-H activation. nih.govresearchgate.net This presents a clear opportunity to use transition metal catalysts (e.g., palladium, rhodium) to introduce new functional groups at the C3 position of the benzene (B151609) ring, adjacent to the nitro group. Such regioselective C-H functionalization could include arylations, alkylations, or the introduction of heteroatoms. nih.govresearchgate.net Beyond the influence of the nitro group, other catalytic systems could be developed to target different positions. For example, nickel-based catalysts are gaining prominence for their ability to facilitate a wide range of C-H functionalization reactions. mdpi.com Research could also explore the use of pincer-type cobalt complexes, which have shown efficacy in the α-alkylation of nitriles and could be adapted for other transformations. acs.org The development of catalytic systems that can selectively functionalize the C-H bonds on the phenylmethoxy (benzyl) group would offer another layer of synthetic versatility, providing access to a wider array of complex derivatives. nih.gov
| Catalytic System | Directing Group | Target C-H Bond | Potential Transformation | Reference |
|---|---|---|---|---|
| Palladium(II) / Rhodium(III) | -NO₂ (Nitro) | Aromatic C-H (ortho to nitro) | Arylation, Alkylation, Allylation | nih.gov |
| Nickel(0) / Nickel(II) | -OCH₃ (Methoxy) or external ligand | Aromatic C-H (ortho to methoxy) | Annulation, Cross-coupling | mdpi.com |
| Palladium(II) | Substrate-controlled | Benzylic C-H (on phenylmethoxy group) | Arylation of the benzylic position | nih.gov |
| Ruthenium(II) | Chelating group assistance | Aromatic or Aliphatic C-H | Oxidative Heck Coupling, Carbonylation | youtube.com |
Q & A
Q. What are the recommended laboratory methods for synthesizing 4-Methoxy-2-nitro-1-(phenylmethoxy)benzene?
A typical synthesis involves sequential protection, nitration, and benzylation steps. For example, starting with 4-methoxyphenol, the hydroxyl group can be acetylated for protection. Subsequent bromination at the ortho position (using N-bromosuccinimide in acetonitrile) is followed by hydrolysis and benzylation with benzyl bromide . Nitration can then be performed under controlled conditions to introduce the nitro group. Final purification via column chromatography or crystallization ensures high purity.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to verify substituent positions and integration ratios.
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination, which provides unambiguous bond lengths and angles .
- FT-IR Spectroscopy : Identification of functional groups (e.g., nitro stretching at ~1520 cm).
Q. What safety protocols should be followed when handling this compound?
While no specific hazards are classified for this compound , general precautions include:
- Using PPE (gloves, lab coat, goggles).
- Working in a fume hood to avoid inhalation.
- Proper disposal of waste via certified chemical waste services .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during derivative characterization?
Contradictions (e.g., unexpected NMR shifts) require cross-validation using:
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular formulas.
- 2D NMR Techniques (e.g., COSY, NOESY) to resolve overlapping signals.
- Computational Modeling : Density Functional Theory (DFT) calculations to predict NMR/IR spectra and compare with experimental data.
Q. What strategies are used to study substituent effects on the compound’s reactivity?
- Hammett Analysis : Correlate substituent electronic effects (σ values) with reaction rates or equilibrium constants.
- Directed Functionalization : Introduce electron-withdrawing/donating groups (e.g., trifluoromethylthio in ) to assess their impact on nitro group reactivity .
- Kinetic Studies : Monitor reactions under varying conditions (temperature, solvent) to deduce mechanisms.
Q. How can computational chemistry predict the stability or reactivity of this compound?
- DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
- Molecular Dynamics (MD) Simulations : Study solvation effects or thermal stability in different solvents.
- Docking Studies : If biologically active derivatives are synthesized, model interactions with target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
